2-(5-Bromo-2-fluoro-3-methylphenyl)propan-2-ol is a chemical compound characterized by its unique molecular structure, which includes a bromine atom and a fluorine atom attached to a propanol backbone. With the molecular formula and a molecular weight of approximately 247.11 g/mol, this compound exhibits interesting physical properties such as a density of 1.4 g/cm³ and a boiling point of about 289.5 °C at standard atmospheric pressure . Its structure can be represented as follows:
textBr |C6H4 - C(OH)(C) - CH3 | F
This compound is recognized for its potential applications in various fields, particularly in medicinal chemistry and organic synthesis.
The reactivity of 2-(5-Bromo-2-fluoro-3-methylphenyl)propan-2-ol can be attributed to the presence of both the hydroxyl group and the halogen substituents. Typical reactions may include:
These reactions highlight the compound's versatility in synthetic organic chemistry.
The synthesis of 2-(5-Bromo-2-fluoro-3-methylphenyl)propan-2-ol can be achieved through several methods:
These methods provide diverse pathways for synthesizing this compound in laboratory settings.
The applications of 2-(5-Bromo-2-fluoro-3-methylphenyl)propan-2-ol are primarily found in:
Its unique structure may also allow for applications in materials science, particularly in developing novel polymers or coatings.
Interaction studies involving 2-(5-Bromo-2-fluoro-3-methylphenyl)propan-2-ol focus on its potential interactions with biological macromolecules such as proteins or nucleic acids. Preliminary studies suggest that similar compounds can interact with enzymes or receptors, potentially leading to inhibitory or modulatory effects.
Several compounds share structural similarities with 2-(5-Bromo-2-fluoro-3-methylphenyl)propan-2-ol. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-(6-Bromo-2-fluoro-3-methylphenyl)propan-2-ol | Similar halogen substituents but different positioning | |
| 2-(2-Chloro-6-fluoro-3-methylphenyl)propan-2-ol | Contains chlorine instead of bromine | |
| 2-(5-Bromo-4-fluorophenyl)propan-2-ol | Different fluorine positioning on the phenyl ring |
The uniqueness of 2-(5-Bromo-2-fluoro-3-methylphenyl)propan-2-ol lies in its specific combination of bromine and fluorine substituents along with the methyl group on the phenyl ring, which may impart distinct physical and chemical properties compared to its analogs. This structural specificity could influence its reactivity and biological activity, making it a valuable compound for further research and application development.